molecular formula C17H22N4O2 B2547663 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide CAS No. 1797084-57-1

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide

Cat. No.: B2547663
CAS No.: 1797084-57-1
M. Wt: 314.389
InChI Key: JZHPBHHYRUVTPJ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a pyrazole core, a structure frequently investigated for its diverse biological activities. The molecular architecture, which incorporates a cyclopropyl group, a pyridinyl substituent, and an ethoxyacetamide chain, suggests potential for significant biological interactions and makes it a valuable scaffold for constructing novel therapeutic agents. Pyrazole-based compounds have demonstrated a range of pharmacological properties in scientific studies, including notable antioxidant and antiproliferative activities . Furthermore, structurally related 2-acetamido-N-benzylacetamide derivatives have been optimized and shown to possess robust anticonvulsant efficacy in models such as the maximal electroshock seizure (MES) test, a standard animal model for evaluating anti-epileptic potential . The presence of the pyridine ring enhances the molecule's potential to engage in hydrogen bonding and coordinate with biological targets, a common feature in many pharmaceutical agents. This compound is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical as a key intermediate in synthetic pathways, a candidate for high-throughput screening, or a lead compound for the development of new agents targeting neurological disorders, oxidative stress, or other conditions.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-23-12-17(22)19-9-10-21-16(13-6-7-13)11-15(20-21)14-5-3-4-8-18-14/h3-5,8,11,13H,2,6-7,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHPBHHYRUVTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Pyridine Ring Attachment: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

    Final Assembly: The final compound is assembled by reacting the intermediate with 2-ethoxyacetyl chloride under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the ethoxy group.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights key differences in substituents, physicochemical properties, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide ~329.38* 5-cyclopropyl, 3-pyridin-2-yl, ethoxyacetamide Hypothesized kinase inhibitor
N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide 856.25 Trifluoromethyl pyrazole, indazole, methylsulfonamido Kinase inhibitor (e.g., JAK/STAT pathway)
2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide 515.61 Piperazine, indazole, isopropylacetamide Anticancer (kinase-targeted therapies)
N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide 287.29 Trifluoromethyl pyrazole, propan-2-yl, acrylamide Preclinical candidate (unspecified)

*Calculated based on molecular formula.

Key Findings :

Substituent Impact on Activity :

  • The trifluoromethyl group in the pyrazole ring (as in and ) enhances metabolic stability and hydrophobic interactions compared to the cyclopropyl group in the target compound. However, the cyclopropyl group may reduce steric hindrance, improving binding pocket accessibility.
  • The ethoxyacetamide side chain in the target compound offers better solubility than the methylsulfonamido group in , which is bulkier and may limit membrane permeability.

Synthetic Complexity :

  • The target compound’s synthesis is less complex than the multi-step procedures required for trifluoromethyl-substituted analogs (e.g., ), which involve atropisomer separation and advanced coupling techniques.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group, pyridine, and pyrazole moieties, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Overview

The compound's structure can be summarized as follows:

Component Description
Molecular Formula C₁₈H₂₃N₃O₂
Molecular Weight 313.39 g/mol
Structural Features Cyclopropyl group, pyridine ring, pyrazole ring, and ethoxyacetamide functional group

Anticancer Properties

Research indicates that compounds containing pyrazole and pyridine derivatives exhibit notable anticancer activities. For instance, studies have shown that similar structures can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

  • Example Study : A derivative with a similar structure was found to inhibit the growth of breast cancer cells in vitro by targeting the PI3K/Akt signaling pathway, leading to increased apoptosis rates.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Compounds with pyrazole structures are known to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation.

  • Mechanism : By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, which are mediators of inflammation .

Antimicrobial Activity

The presence of heterocyclic systems like pyrazole and pyridine has been associated with antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains.

Activity Type Target Pathogen Effectiveness
Bacterial InhibitionStaphylococcus aureusModerate
Antifungal ActivityCandida albicansSignificant

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A series of experiments demonstrated that derivatives of this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects.
  • Anti-inflammatory Testing :
    • In vivo studies using animal models of inflammation showed that administration of this compound led to a significant reduction in inflammatory markers compared to controls.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. The findings suggest:

  • The compound exhibits selective inhibition against COX enzymes.
  • It shows promising results in preclinical models for both cancer and inflammatory diseases.

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